3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide
Description
3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide (CAS No. 832737-82-3) is a benzohydrazide derivative with a molecular formula of C₁₄H₁₁Cl₃N₂O₂ and a molecular weight of 345.61 g/mol . Its structure features a benzohydrazide core (a benzene ring fused to a hydrazide group) substituted at the 3-position with a 2,4,6-trichlorophenoxymethyl moiety. The trichlorophenoxy group introduces significant steric bulk and electron-withdrawing effects, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O2/c15-10-5-11(16)13(12(17)6-10)21-7-8-2-1-3-9(4-8)14(20)19-18/h1-6H,7,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKFXYSLOHBDLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)COC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Intermediates
The target molecule comprises two primary components:
- 2,4,6-Trichlorophenoxy methyl group : A trihalogenated aromatic ether.
- Benzohydrazide backbone : A benzene ring substituted with a hydrazide group (-CONHNH₂).
Synthesis requires the convergent preparation of these moieties followed by coupling. Key intermediates include:
Synthesis of 2,4,6-Trichlorophenoxy Methyl Group
Chlorination of Phenol
2,4,6-Trichlorophenol is synthesized by treating phenol with chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, with steric and electronic factors directing chlorination to the 2, 4, and 6 positions:
$$
\text{Phenol} + 3\text{Cl}2 \xrightarrow{\text{FeCl}3} \text{2,4,6-Trichlorophenol} + 3\text{HCl}
$$
Yields typically exceed 85% under optimized conditions (40–60°C, 12–24 hours).
Etherification to Form 2,4,6-Trichlorophenoxymethyl
The trichlorophenoxy methyl group is introduced via Williamson ether synthesis. 2,4,6-Trichlorophenol reacts with 3-(chloromethyl)benzoic acid in a basic medium (e.g., K₂CO₃) to form 3-[(2,4,6-trichlorophenoxy)methyl]benzoic acid:
$$
\text{2,4,6-Trichlorophenol} + \text{3-(Chloromethyl)benzoic acid} \xrightarrow{\text{K}2\text{CO}3} \text{3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid} + \text{KCl} + \text{H}_2\text{O}
$$
Reaction conditions: DMF solvent, 80°C, 8–12 hours. The product is isolated by acidification and recrystallized from ethanol (yield: 70–75%).
Formation of Benzohydrazide
Activation of Carboxylic Acid
The benzoic acid intermediate is converted to its hydrazide derivative. Two primary methods are employed:
Method A: Hydrazinolysis of Esters
3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid is esterified (e.g., methyl ester using SOCl₂/MeOH) and reacted with excess hydrazine hydrate:
$$
\text{Ester} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \rightarrow \text{3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide} + \text{MeOH}
$$
Conditions: Ethanol reflux, 6–8 hours. Yield: 60–65%.
Method B: Carbodiimide-Mediated Coupling
The carboxylic acid is activated using N,N-carbonyldiimidazole (CDI) and directly coupled to hydrazine:
$$
\text{Acid} + \text{CDI} \rightarrow \text{Acyl imidazole} \xrightarrow{\text{N}2\text{H}4} \text{Hydrazide} + \text{Imidazole}
$$
Conditions: Anhydrous THF, 0°C to room temperature, 4 hours. Yield: 75–80%.
Purification and Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Hydrazinolysis | 60–65 | 90–92 | Simplicity, low cost |
| CDI Coupling | 75–80 | 95–97 | Higher yield, minimal by-products |
The CDI-mediated method is preferred for large-scale synthesis due to superior efficiency.
Chemical Reactions Analysis
3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry
In the realm of chemistry, 3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to act as a reagent in chemical reactions that lead to the formation of more complex molecules.
Biology
The compound is investigated for its potential biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit the growth of cancer cells. For instance, it has been tested against several cancer cell lines with promising results in reducing cell viability .
Medicine
Research is ongoing to explore its potential as a therapeutic agent. The compound's ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases. Its mechanism of action often involves binding to enzymes or receptors, thereby inhibiting their activity or altering their function .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various hydrazide derivatives, including this compound. The compound was tested against multiple cancer cell lines such as breast (MCF7), lung (NCI-H522), and prostate (PC-3) cancers. Results indicated that it significantly inhibited cell growth at micromolar concentrations .
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 (Breast) | 0.52 |
| NCI-H522 (Lung) | 0.34 |
| PC-3 (Prostate) | 0.56 |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Industrial Applications
In addition to its research applications, this compound is utilized in industrial settings for developing new materials and specialty chemicals. Its chemical properties make it suitable for formulating pesticides and other agrochemicals .
Mechanism of Action
The mechanism of action of 3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzohydrazide Derivatives
Substituent Effects on Enzyme Inhibition
Benzohydrazides are widely studied for their inhibitory activity against enzymes such as cholinesterases (AChE/BuChE), paraoxonase 1 (PON1), and NF-κB. Key comparisons include:
3-[(4-Methoxyphenoxy)methyl]benzohydrazide (CID 843208)
- Structure: 4-Methoxyphenoxymethyl substituent at the 3-position.
- Activity : Potent NF-κB inhibitor, highlighting the role of electron-donating methoxy groups in modulating inflammatory signaling pathways .
- SAR: Methoxy groups enhance solubility and hydrogen-bonding capacity, contrasting with the electron-withdrawing trichlorophenoxy group in the target compound.
4-(Trifluoromethyl)benzohydrazide Hydrazones
- Structure : Trifluoromethyl group at the 4-position.
- Activity : Dual inhibition of AChE (IC₅₀ = 46.8–137.7 µM) and BuChE (IC₅₀ = 19.1–881.1 µM), with mixed-type inhibition observed for the most potent analog, 2l .
- SAR : The electron-withdrawing CF₃ group enhances enzyme binding, but positional differences (4-position vs. 3-position in the target compound) may alter target specificity.
3-Methoxy-Substituted Benzohydrazides (Compound 9i)
- Structure : Methoxy group at the 3-position on the benzohydrazide core.
- Activity : Selective BuChE inhibition (IC₅₀ = 9.6 µM), outperforming 2- or 4-methoxy analogs .
- SAR: Electron-donating substituents at the 3-position optimize BuChE binding, whereas bulky trichlorophenoxy groups may reduce selectivity.
Halogenation and Steric Effects
3-[(3-Bromophenoxy)methyl]benzohydrazide
- Structure: 3-Bromophenoxymethyl substituent.
- Activity: Limited data on biological activity, but bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electron-withdrawing effects while increasing steric hindrance .
2-Amino-4-chlorobenzohydrazide (Compound 4)
Physicochemical and Pharmacokinetic Considerations
In contrast:
- Methoxy-substituted analogs (e.g., CID 843208) exhibit lower logP values, favoring aqueous solubility.
- Trifluoromethyl derivatives balance lipophilicity and electronic effects, enhancing central nervous system (CNS) penetration .
Biological Activity
3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
- Chemical Formula : C15H13Cl3N2O
- Molecular Weight : 345.61 g/mol
- CAS Number : 832737-82-3
Synthesis
The synthesis of this compound typically involves the reaction of 2,4,6-trichlorobenzyl chloride with benzohydrazide. The reaction conditions may vary but often include the use of organic solvents and bases to facilitate the formation of the hydrazide bond.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives containing a benzohydrazide moiety can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Minimum Inhibitory Concentrations (MIC) : The MIC values for related compounds often fall within low micromolar ranges, indicating potent antibacterial effects.
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro studies on cancer cell lines (e.g., MCF7 for breast cancer) reveal that certain hydrazone derivatives can significantly inhibit cell proliferation. For example, compounds with similar structures demonstrated GI50 values ranging from 0.34 to 0.95 µM against various cancer types .
| Cancer Type | GI50 (µM) |
|---|---|
| Non-small cell lung | 0.34 |
| CNS | 0.95 |
| Ovarian | 0.33 |
| Prostate | 0.56 |
| Breast | 0.52 |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : It is hypothesized that the compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- DNA Interaction : Similar compounds have been shown to interact with DNA through noncovalent binding mechanisms, potentially disrupting replication and transcription processes .
Case Studies
- Antimicrobial Screening : A study assessed various acylhydrazones and found that those with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- Cytotoxicity Evaluation : Compounds structurally related to this compound were tested against normal cell lines and demonstrated low toxicity levels while maintaining high efficacy against cancer cells .
Q & A
Q. What are the optimal synthetic routes for 3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide, and how can reaction conditions be optimized for yield and purity?
A robust synthesis involves coupling 2,4,6-trichlorophenol derivatives with benzohydrazide precursors. For example, POCl₃-mediated cyclization of intermediates like N’-(2-(4-chlorophenoxy)-1-aminoethylidene)benzohydrazide has been effective for analogous triazole derivatives . Key steps include:
- Reflux conditions : Use absolute ethanol with glacial acetic acid as a catalyst for condensation reactions .
- Purification : Post-reaction, reduce solvent under vacuum and filter solids. Optimize yield by adjusting molar ratios (e.g., 1:1 stoichiometry of reactants) and reaction time (4–6 hours) .
- Quality control : Monitor intermediates via TLC and confirm final product purity (>95%) via HPLC .
Q. Which analytical techniques are most effective for characterizing this compound, and how can spectral data inconsistencies be resolved?
Comprehensive characterization requires:
- NMR spectroscopy : ¹H/¹³C NMR to confirm hydrazide and trichlorophenoxy methyl group integration. For example, aromatic protons in benzohydrazide derivatives typically resonate at δ 7.2–8.0 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out adducts .
- X-ray crystallography : Resolve structural ambiguities (e.g., hydrogen bonding patterns) using single-crystal data .
- FT-IR : Confirm C=O (1650–1700 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?
The electron-withdrawing trichlorophenoxy group enhances electrophilicity at the methylene bridge, facilitating nucleophilic attacks. Computational studies (e.g., DFT calculations ) reveal:
- LUMO localization : The hydrazide carbonyl and trichlorophenoxy group act as reactive sites .
- Substitution reactions : React with amines or thiols under mild conditions (e.g., 40°C in DMF with K₂CO₃) to form derivatives like triazoles or thiadiazoles .
- Kinetic studies : Monitor reaction progress via LC-MS to optimize temperature and solvent polarity .
Q. What strategies are effective in studying the compound’s bioactivity, particularly regarding cytotoxicity and selectivity in cancer models?
- In vitro assays : Use MTT or resazurin-based viability tests on cell lines (e.g., medullary thyroid cancer) at concentrations 1–100 µM. Include controls with sodium azide to rule out non-specific toxicity .
- Structure-activity relationship (SAR) : Modify the trichlorophenoxy or benzohydrazide moieties to assess impact on potency. For example, replacing chlorine with fluorine alters logP and membrane permeability .
- Selectivity screening : Compare IC₅₀ values between cancerous and non-cancerous cells (e.g., HEK293) to identify selective derivatives .
Q. How can computational methods predict the compound’s interactions with biological targets, and how are these predictions validated experimentally?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., tyrosine kinase receptors). Prioritize poses with hydrogen bonds to hydrazide NH and π-π stacking with aromatic rings .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
- Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields reported across literature for similar benzohydrazide derivatives?
- Variable factors : Differences in solvent (ethanol vs. DMF), catalyst (acetic acid vs. DIPEA), or work-up procedures (e.g., column chromatography vs. recrystallization) significantly impact yields .
- Resolution : Replicate key studies using standardized protocols (e.g., reflux in ethanol with glacial acetic acid ) and report detailed conditions (pH, temperature gradients) .
- Statistical analysis : Apply ANOVA to compare yields under varying conditions; >10% deviation warrants re-evaluation of reactant purity or moisture content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
